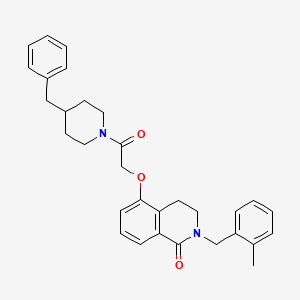

5-(2-(4-benzylpiperidin-1-yl)-2-oxoethoxy)-2-(2-methylbenzyl)-3,4-dihydroisoquinolin-1(2H)-one

Description

Properties

IUPAC Name |

5-[2-(4-benzylpiperidin-1-yl)-2-oxoethoxy]-2-[(2-methylphenyl)methyl]-3,4-dihydroisoquinolin-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C31H34N2O3/c1-23-8-5-6-11-26(23)21-33-19-16-27-28(31(33)35)12-7-13-29(27)36-22-30(34)32-17-14-25(15-18-32)20-24-9-3-2-4-10-24/h2-13,25H,14-22H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WJYMKFBNEPQKGB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1CN2CCC3=C(C2=O)C=CC=C3OCC(=O)N4CCC(CC4)CC5=CC=CC=C5 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C31H34N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

482.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

5-(2-(4-benzylpiperidin-1-yl)-2-oxoethoxy)-2-(2-methylbenzyl)-3,4-dihydroisoquinolin-1(2H)-one, a complex organic compound, has garnered attention in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

- Molecular Formula : C25H32N2O4

- Molecular Weight : 424.5 g/mol

- CAS Number : 1246054-40-9

The compound is hypothesized to interact with various biological targets, particularly neurotransmitter systems. Its structure suggests potential activity as a monoamine releasing agent, influencing dopamine and norepinephrine levels in the brain. This mechanism may underlie its effects on mood regulation and cognitive function.

Antidepressant Effects

Research indicates that compounds similar to this compound exhibit antidepressant-like effects in animal models. The activation of monoaminergic pathways is crucial for these effects, with studies showing increased levels of serotonin and norepinephrine following administration.

Neuroprotective Properties

The compound may also possess neuroprotective properties. In vitro studies have demonstrated that it can reduce oxidative stress and prevent neuronal apoptosis. This is particularly relevant in the context of neurodegenerative diseases where oxidative damage is a contributing factor.

In Vivo Studies

A study involving the administration of this compound to rodents revealed significant improvements in behavioral tests associated with depression and anxiety. The results indicated enhanced locomotor activity and reduced immobility in forced swim tests, suggesting a potential for treating mood disorders.

In Vitro Studies

In vitro assays have shown that this compound inhibits certain enzymes involved in neurotransmitter metabolism, which could prolong the action of neurotransmitters like serotonin and norepinephrine.

Case Studies

| Study | Findings |

|---|---|

| Study 1 | Demonstrated antidepressant-like effects in rodent models. Increased serotonin levels were noted post-treatment. |

| Study 2 | Showed neuroprotective effects against oxidative stress-induced neuronal damage in cultured neurons. |

| Study 3 | Investigated the compound's impact on learning and memory in aged rats, revealing improvements in cognitive function. |

Comparison with Similar Compounds

2-[(4-bromophenyl)methyl]-5-(2-oxo-2-pyrrolidin-1-ylethoxy)-3,4-dihydroisoquinolin-1-one (CAS 850904-18-6)

- Molecular Formula : C₂₃H₂₄BrN₂O₃

- Key Features :

- Replaces the 4-benzylpiperidin-1-yl group with a pyrrolidin-1-yl moiety.

- Substitutes the 2-methylbenzyl group with a 4-bromophenylmethyl group.

- Implications :

2-(2-Fluorobenzyl)-5-hydroxy-3,4-dihydroisoquinolin-1(2H)-one (CAS 1105193-97-2)

- Molecular Formula: C₁₆H₁₄FNO₂

- Key Features :

- Lacks the 4-benzylpiperidin-1-yl-2-oxoethoxy chain, instead featuring a hydroxyl group at position 4.

- Incorporates a fluorine atom on the benzyl substituent.

- Implications :

Pharmacological and Physicochemical Comparison

Heterocyclic Core Variations: Pyrido-Pyrimidinone Derivatives

The European Patent Application (2023) describes 2-(1,3-benzodioxol-5-yl)-7-(piperazin-1-yl)-4H-pyrido[1,2-a]pyrimidin-4-one and its derivatives.

- Piperazine substituents may enhance solubility and bioavailability compared to benzylpiperidine.

- Implications : Structural divergence highlights the role of core heterocycles in target selectivity .

Research Findings and Limitations

- Pharmacological Data Gaps: No direct activity data for the target compound are available in the provided evidence. Comparisons rely on structural inferences.

- Synthetic Challenges : The target compound’s 4-benzylpiperidinyl and 2-methylbenzyl groups likely necessitate multi-step synthesis, contrasting with simpler analogues (e.g., fluorobenzyl-hydroxy derivative) .

- Therapeutic Potential: Structural parallels to patented pyrido-pyrimidinones suggest possible applications in neurotransmitter regulation or kinase inhibition .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.